molecular formula C34H39NO10 B1193597 2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate

2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate

Cat. No.: B1193597
M. Wt: 621.683
InChI Key: WNDLJGVBWVLFKK-WCSIJFPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SH-11037 is a novel potent seh inhibitor, effectively blocking key angiogenic properties of human retinal endothelial cells (hrecs), inhibiting choroidal sprouting and significantly suppressing cnv lesion volume

Scientific Research Applications

Synthesis and Chemical Reactions

  • Research has explored the synthesis and reactivity of related chromen derivatives. For example, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines has been studied, leading to the creation of novel cyclic phosphonic analogues of chromone (Budzisz & Pastuszko, 1999).
  • Another study focused on the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, demonstrating the versatility of chromene derivatives in organic synthesis (Velikorodov et al., 2014).

Biological and Pharmaceutical Research

  • The antibacterial effects of various synthesized derivatives of 4-hydroxy-chromen-2-one have been investigated, highlighting the potential biomedical applications of chromene derivatives (Behrami & Dobroshi, 2019).
  • Research on oxoindole-linked α-alkoxy-β-amino acid derivatives, similar in structure to the compound , has been conducted to understand their chemical properties and potential applications (Ravikumar et al., 2015).

Material Science and Chemical Properties

  • Studies on the ground and excited-state dipole moments of synthesized coumarin derivatives, closely related to the compound of interest, have been performed. These studies are crucial for understanding the solvatochromic properties of such compounds (Joshi et al., 2015).

Properties

Molecular Formula

C34H39NO10

Molecular Weight

621.683

IUPAC Name

2-Methoxy-5-((5,6,7-trimethoxy-4-oxochroman-3-yl)methyl)phenyl (tert-butoxycarbonyl)-L-phenylalaninate

InChI

InChI=1S/C34H39NO10/c1-34(2,3)45-33(38)35-23(16-20-11-9-8-10-12-20)32(37)44-25-17-21(13-14-24(25)39-4)15-22-19-43-26-18-27(40-5)30(41-6)31(42-7)28(26)29(22)36/h8-14,17-18,22-23H,15-16,19H2,1-7H3,(H,35,38)/t22?,23-/m0/s1

InChI Key

WNDLJGVBWVLFKK-WCSIJFPASA-N

SMILES

O=C(OC1=CC(CC2COC3=C(C(OC)=C(OC)C(OC)=C3)C2=O)=CC=C1OC)[C@H](CC4=CC=CC=C4)NC(OC(C)(C)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SH-11037;  SH 11037;  SH11037

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate
Reactant of Route 4
Reactant of Route 4
2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate
Reactant of Route 5
2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate
Reactant of Route 6
2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate

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